2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 590356-74-4
VCID: VC6912291
InChI: InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F
Molecular Formula: C11H9FN2OS
Molecular Weight: 236.26

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide

CAS No.: 590356-74-4

Cat. No.: VC6912291

Molecular Formula: C11H9FN2OS

Molecular Weight: 236.26

* For research use only. Not for human or veterinary use.

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide - 590356-74-4

Specification

CAS No. 590356-74-4
Molecular Formula C11H9FN2OS
Molecular Weight 236.26
IUPAC Name 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide
Standard InChI InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15)
Standard InChI Key SCJDSQKLUAMCRD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The thiophene ring in 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide serves as a planar, aromatic scaffold that facilitates electronic conjugation across the molecule. The amino group at position 2 contributes to electron density redistribution, while the carboxamide at position 3 introduces hydrogen-bonding capabilities critical for molecular interactions. The 2-fluorophenyl substituent introduces steric and electronic effects, with the fluorine atom’s electronegativity modulating the aromatic ring’s reactivity and solubility .

Crystallographic studies of structurally related compounds, such as 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reveal intramolecular N-H···O hydrogen bonds that stabilize the molecular conformation . These interactions likely extend to the non-hydrogenated thiophene analog, suggesting a similar preference for planar configurations optimized for solid-state packing and intermolecular interactions.

Computational Insights

Density Functional Theory (DFT) calculations on analogous thiophene-carboxamides highlight the influence of fluorine substitution on molecular electrostatic potential (MEP) surfaces. The fluorine atom creates localized regions of negative charge, enhancing dipole moments and influencing binding affinities in biological systems . Hirshfeld surface analyses further quantify intermolecular contact contributions, with H···H (40–50%), H···C (15–20%), and H···O/N (10–15%) interactions dominating the packing architecture .

PropertyValue/Description
Molecular FormulaC₁₁H₉FN₂OS
Molecular Weight236.27 g/mol
Key InteractionsN-H···O hydrogen bonds, C-F···π stacking
DFT-Optimized GeometryPlanar thiophene core with dihedral angles <10°

Synthetic Strategies and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of 2-(halophenyl)thiophene derivatives typically employs Suzuki-Miyaura cross-coupling reactions. For example, 2-(4-fluorophenyl)thiophene is synthesized via coupling 2-bromothiophene with 4-fluorobenzeneboronic acid using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in DMF at 120°C . Adapting this protocol for 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide would require:

  • Functionalization of Thiophene: Introducing the amino and carboxamide groups prior to coupling.

  • Boronic Acid Selection: Using 2-fluorophenylboronic acid to ensure proper substituent positioning.

  • Post-Coupling Modifications: Protecting group strategies to prevent undesired side reactions during amide formation .

CompoundMIC (μg/mL)DprE1 IC₅₀ (μg/mL)hERG IC₅₀ (μM)
23j0.0550.223.7
TCA10.470.918.3

Metabolic Stability and Toxicity

Hepatocyte stability assays for related compounds show half-lives (t₁/₂) of 20–72 minutes in human hepatocytes, suggesting moderate metabolic resistance . Cytotoxicity profiles (HepG2 IC₅₀ >64 μg/mL) and low hERG channel inhibition (IC₅₀ >20 μM) indicate favorable safety margins for further development .

Future Directions and Challenges

Structural Optimization

  • Fluorine Positioning: Comparative studies of 2- vs. 4-fluorophenyl analogs to elucidate substituent effects on bioavailability.

  • Amide Modifications: Replacing the carboxamide with sulfonamide or urea groups to enhance metabolic stability.

In Vivo Efficacy Studies

While compound 25a (a related derivative) reduces pulmonary bacterial load by 2.02 log₁₀ CFU in murine models, improving pharmacokinetic parameters (e.g., oral bioavailability) remains critical for translational success .

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